PAR-4 激动剂肽,酰胺

描述

科学研究应用

AY-NH2 在科学研究中有多种应用,尤其是在生物学和医学领域:

血小板聚集研究: AY-NH2 用于研究血小板聚集机制,因为它对 PAR4 具有选择性激动剂活性.

炎症模型: 它已被用于体内研究炎症,因为它可以在动物模型中诱导爪水肿.

作用机制

AY-NH2 通过选择性结合并激活蛋白酶激活受体 4 (PAR4) 来发挥作用。这种激活导致 G 蛋白的刺激,进而激活下游信号通路,例如 Rho 和 Ras 活化以及钙信号传导。 这些通路对于介导细胞反应至关重要,例如血小板聚集和炎症 .

生化分析

Biochemical Properties

PAR-4 Agonist Peptide, amide stimulates thromboxane production by human platelets . The maximal response to this agonist is approximately half of that observed after maximal thrombin stimulation .

Cellular Effects

The effects of PAR-4 Agonist Peptide, amide on cells are primarily observed in human platelets, where it stimulates the production of thromboxane . This influences cell function by affecting cell signaling pathways and cellular metabolism .

Molecular Mechanism

PAR-4 Agonist Peptide, amide exerts its effects at the molecular level through its role as a PAR-4 agonist . It does not affect PAR-1 or PAR-2, and its effects can be blocked by a PAR-4 antagonist .

Temporal Effects in Laboratory Settings

It is known that the peptide stimulates thromboxane production by human platelets, with the maximal response being approximately half of that observed after maximal thrombin stimulation .

Metabolic Pathways

It is known that the peptide plays a role in the production of thromboxane in human platelets .

准备方法

合成路线与反应条件

AY-NH2可以通过固相多肽合成 (SPPS) 进行合成,该方法常用于多肽的生产。合成过程涉及将氨基酸逐步添加到固定在固体树脂上的不断增长的肽链上。 反应条件通常包括使用偶联试剂,例如 N,N'-二异丙基碳二亚胺 (DIC) 和羟基苯并三唑 (HOBt),以促进肽键的形成 .

工业生产方法

虽然 AY-NH2 的具体工业生产方法没有得到广泛的记录,但总体方法将涉及大规模 SPPS。 该方法允许高效、高产地生产多肽,使其适合工业应用 .

化学反应分析

反应类型

AY-NH2 主要进行肽键形成和水解反应。 由于其肽的性质,它通常不参与氧化或还原反应 .

常用试剂和条件

肽键形成: 通常使用 N,N'-二异丙基碳二亚胺 (DIC) 和羟基苯并三唑 (HOBt) 等偶联试剂。

水解: 可以使用酸性或碱性条件水解肽键.

主要产物

相似化合物的比较

类似化合物

GYPGKF-NH2: 另一个 PAR4 的肽激动剂,但活性低于 AY-NH2.

GF-NH2: 一种结构相似但活性不同的肽.

独特性

AY-NH2 的独特性在于其作为 PAR4 激动剂的高选择性和效力。 与其他类似肽相比,它具有更高的活性,使其成为研究以 PAR4 介导的过程的有价值工具 .

生物活性

Introduction

Protease-activated receptor 4 (PAR4) is a member of the PAR family of G-protein-coupled receptors (GPCRs) and plays a significant role in various physiological processes, particularly in platelet activation and inflammation. The PAR-4 agonist peptide, amide (AY-NH2), has emerged as a potent activator of this receptor, showing promise in therapeutic applications related to cardiovascular diseases and pain modulation. This article reviews the biological activity of AY-NH2, highlighting its pharmacological properties, signaling pathways, and potential clinical implications.

AY-NH2 is a synthetic peptide derived from the tethered ligand sequence of PAR4. It exhibits a higher potency compared to other PAR4 agonists like GYPGKF, with an EC50 value of approximately 11 µM . The activation of PAR4 by AY-NH2 leads to several downstream effects, including:

- Platelet Aggregation : AY-NH2 induces aggregation in platelets through G-protein signaling pathways, specifically activating G proteins such as Gq and Gi .

- Calcium Mobilization : The peptide triggers calcium signaling which is crucial for various cellular responses associated with platelet function .

- Inflammatory Response : AY-NH2 has been shown to enhance TNF-α expression in rat cortical neurons, indicating its role in mediating inflammatory responses .

Comparative Potency

The following table summarizes the comparative potency of different PAR4 agonists:

| Agonist Peptide | EC50 (µM) | Biological Activity |

|---|---|---|

| AY-NH2 | 11 | High platelet aggregation |

| AYPGKF | 50-1000 | Moderate platelet aggregation |

| GYPGQV | >1000 | Low activity |

| A-Phe(4-F)-PGWLVKNG | 3.4 | Enhanced platelet aggregation |

In Vitro Studies

- Platelet Function Assays : AY-NH2 demonstrated significant agonist activity in platelet-rich plasma assays. It was found to induce aggregation at lower concentrations than other peptides, making it a valuable tool for studying PAR4 function .

- Calcium Signaling : Research indicated that AY-NH2 could modulate calcium signals in dorsal root ganglion (DRG) neurons. It reduced calcium influx in response to KCl, suggesting a potential analgesic effect through inhibition of nociceptive signals .

In Vivo Studies

- Pain Modulation : In animal models, intraplantar injection of AY-NH2 significantly increased nociceptive thresholds and reduced inflammatory hyperalgesia and allodynia. For instance, withdrawal latencies improved from 45 minutes to 120 minutes post-injection .

- Inflammation Models : In a rat paw edema model, AY-NH2 was effective in demonstrating an anti-inflammatory role through non-neurogenic mechanisms, indicating its potential therapeutic applications in inflammatory conditions .

Case Studies

Recent clinical studies have explored the use of PAR4 agonists as therapeutic agents for conditions such as coronary artery disease and thromboembolic disorders. The following case study illustrates the clinical relevance:

属性

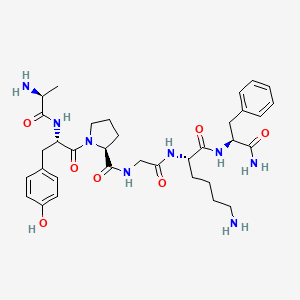

IUPAC Name |

(2S)-N-[2-[[(2S)-6-amino-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H48N8O7/c1-21(36)31(46)41-27(19-23-12-14-24(43)15-13-23)34(49)42-17-7-11-28(42)33(48)38-20-29(44)39-25(10-5-6-16-35)32(47)40-26(30(37)45)18-22-8-3-2-4-9-22/h2-4,8-9,12-15,21,25-28,43H,5-7,10-11,16-20,35-36H2,1H3,(H2,37,45)(H,38,48)(H,39,44)(H,40,47)(H,41,46)/t21-,25-,26-,27-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBAOHIALRKLBRD-OZDPOCAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H48N8O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

680.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。